molecular formula C18H19N7 B5476001 N-[1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-[1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5476001
M. Wt: 333.4 g/mol
InChI Key: NWMBPANGICSQOC-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These compounds are often used in pharmaceuticals and as building blocks in organic synthesis . The phenylpyrazolo[1,5-a]pyrimidin-7-amine part of the molecule suggests that it might have interesting biological activities, but without specific studies, it’s hard to say for sure .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring, for example, is a five-membered ring containing three nitrogen atoms and two carbon atoms . The phenylpyrazolo[1,5-a]pyrimidin-7-amine part of the molecule would add additional complexity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. For example, its solubility would depend on the polarity of the solvent and the presence of any polar or charged groups in the molecule .

Safety and Hazards

Without specific toxicity data, it’s hard to say for sure, but as with any chemical compound, handling it would require appropriate safety precautions to prevent ingestion, inhalation, or skin contact .

Future Directions

The study of 1,2,4-triazole derivatives is a very active area of research, particularly in the field of medicinal chemistry. Future research could potentially explore the biological activities of this compound and its derivatives, as well as their potential uses in medicine or other fields .

Properties

IUPAC Name

N-[1-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7/c1-3-24-12-19-23-18(24)13(2)21-17-11-15(14-7-5-4-6-8-14)22-16-9-10-20-25(16)17/h4-13,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMBPANGICSQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C(C)NC2=CC(=NC3=CC=NN32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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